Cas no 1869997-04-5 (4-(Isoquinolin-5-yl)but-3-en-2-one)

4-(Isoquinolin-5-yl)but-3-en-2-one is a versatile chemical intermediate featuring an isoquinoline moiety conjugated with an α,β-unsaturated ketone. This structural motif imparts reactivity suitable for applications in organic synthesis, particularly in the construction of heterocyclic compounds and pharmacologically active scaffolds. The compound’s conjugated system allows for selective modifications, including Michael additions or cyclization reactions, making it valuable for medicinal chemistry and materials science research. Its well-defined structure ensures consistent performance in synthetic pathways, while the isoquinoline group offers potential for further functionalization. Suitable for controlled environments, it is typically handled under inert conditions to preserve stability.
4-(Isoquinolin-5-yl)but-3-en-2-one structure
1869997-04-5 structure
Product name:4-(Isoquinolin-5-yl)but-3-en-2-one
CAS No:1869997-04-5
MF:C13H11NO
Molecular Weight:197.232543230057
CID:6419345
PubChem ID:165971757

4-(Isoquinolin-5-yl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 4-(isoquinolin-5-yl)but-3-en-2-one
    • 1869997-04-5
    • EN300-1726871
    • 4-(Isoquinolin-5-yl)but-3-en-2-one
    • インチ: 1S/C13H11NO/c1-10(15)5-6-11-3-2-4-12-9-14-8-7-13(11)12/h2-9H,1H3/b6-5+
    • InChIKey: GSRVAOZLZSRULF-AATRIKPKSA-N
    • SMILES: O=C(C)/C=C/C1=CC=CC2C=NC=CC1=2

計算された属性

  • 精确分子量: 197.084063974g/mol
  • 同位素质量: 197.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 30Ų

4-(Isoquinolin-5-yl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1726871-0.5g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
0.5g
$1014.0 2023-09-20
Enamine
EN300-1726871-0.05g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
0.05g
$888.0 2023-09-20
Enamine
EN300-1726871-10.0g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
10g
$4545.0 2023-05-23
Enamine
EN300-1726871-0.1g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
0.1g
$930.0 2023-09-20
Enamine
EN300-1726871-2.5g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
2.5g
$2071.0 2023-09-20
Enamine
EN300-1726871-5.0g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
5g
$3065.0 2023-05-23
Enamine
EN300-1726871-1g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
1g
$1057.0 2023-09-20
Enamine
EN300-1726871-0.25g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
0.25g
$972.0 2023-09-20
Enamine
EN300-1726871-1.0g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
1g
$1057.0 2023-05-23
Enamine
EN300-1726871-10g
4-(isoquinolin-5-yl)but-3-en-2-one
1869997-04-5
10g
$4545.0 2023-09-20

4-(Isoquinolin-5-yl)but-3-en-2-one 関連文献

4-(Isoquinolin-5-yl)but-3-en-2-oneに関する追加情報

Comprehensive Overview of 4-(Isoquinolin-5-yl)but-3-en-2-one (CAS No. 1869997-04-5): Properties, Applications, and Research Insights

4-(Isoquinolin-5-yl)but-3-en-2-one (CAS No. 1869997-04-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This isoquinoline derivative features a conjugated enone system, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structure combines the aromatic isoquinoline core with an α,β-unsaturated ketone moiety, enabling diverse chemical modifications.

Recent studies highlight the growing demand for isoquinoline-based compounds in drug discovery, particularly for targeting neurodegenerative diseases and cancer pathways. Researchers are actively exploring 4-(Isoquinolin-5-yl)but-3-en-2-one as a precursor for kinase inhibitors and anti-inflammatory agents, aligning with trending searches like "neuroprotective small molecules" and "cancer drug scaffolds." The compound's Michael acceptor functionality also makes it valuable for developing covalent inhibitors, a hot topic in precision medicine.

From a synthetic chemistry perspective, this compound exemplifies the rising interest in heterocyclic building blocks for medicinal chemistry. Laboratories frequently search for "enone synthesis techniques" and "isoquinoline functionalization methods," where CAS 1869997-04-5 serves as a case study. Its UV-active properties (λmax ~320 nm) further enable applications in fluorescent probes and optoelectronic materials, connecting to trending queries about "smart materials for biosensors."

Quality parameters for 4-(Isoquinolin-5-yl)but-3-en-2-one typically include ≥95% HPLC purity with characterization via 1H/13C NMR and HRMS. Storage recommendations (-20°C under inert atmosphere) reflect best practices for preserving α,β-unsaturated ketones, addressing common user concerns about compound stability. The scientific community increasingly discusses this molecule in context of "fragment-based drug design" and "privileged structures," as evidenced by citation trends in PubMed and Reaxys databases.

Ongoing research explores the compound's potential in multi-target directed ligands (MTDLs) for complex diseases, responding to frequent searches about "polypharmacology strategies." Its balanced lipophilicity (clogP ~2.1) and moderate molecular weight (~223 g/mol) make it attractive for CNS drug development, another high-interest area. Analytical methods like LC-MS and chiral HPLC for CAS 1869997-04-5 derivatives are frequently documented in protocols shared on research platforms.

Industrial applications of this compound extend to advanced material science, particularly in designing organic semiconductors and photocatalysts. The π-conjugated system facilitates charge transport properties, relevant to searches about "organic electronics" and "energy storage materials." Patent analyses reveal growing IP activity around isoquinoline-enone hybrids, especially in Asian and North American markets.

Environmental and safety assessments of 4-(Isoquinolin-5-yl)but-3-en-2-one follow OECD guidelines, with biodegradability and ecotoxicity data becoming increasingly requested by regulatory bodies. This aligns with the pharmaceutical industry's focus on "green chemistry metrics," a trending search term. The compound's stability under physiological pH conditions (t1/2 >24h in PBS) makes it particularly interesting for preclinical studies.

Future directions for CAS 1869997-04-5 research include exploration of its metal-chelating properties for therapeutic applications and development of continuous flow synthesis methods to improve scalability. These topics correspond to emerging searches about "sustainable pharmaceutical manufacturing" and "transition metal complexes in medicine." The compound's structural features continue to inspire novel synthetic methodologies published in high-impact journals.

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